molecular formula C7H7NO B6253262 3-ethyl-4-ethynyl-1,2-oxazole CAS No. 2137742-33-5

3-ethyl-4-ethynyl-1,2-oxazole

Cat. No.: B6253262
CAS No.: 2137742-33-5
M. Wt: 121.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-ethynyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of ethyl and ethynyl groups at positions 3 and 4, respectively, imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-ethynyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-ethyl-4-ethynyl-2-nitropropene with a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-ethyl-4-ethynyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, altering their function and activity. This compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or activating their function .

Comparison with Similar Compounds

  • 3-Ethyl-4-methyl-1,2-oxazole
  • 3-Ethyl-4-phenyl-1,2-oxazole
  • 3-Ethyl-4-vinyl-1,2-oxazole

Comparison: 3-Ethyl-4-ethynyl-1,2-oxazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological activity compared to its analogs. The ethynyl group allows for unique substitution reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

2137742-33-5

Molecular Formula

C7H7NO

Molecular Weight

121.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.